N-(2-bromophenyl)-3,3-diphenylpropanamide

Medicinal Chemistry Lipophilicity Structure-Property Relationship

SAR researchers face a persistent challenge: substituting the 2-bromophenyl isomer with its 3- or 4-bromo analogs without experimental validation risks invalidating SAR hypotheses and wasting screening resources. This compound is the exact ortho-bromo isomer required for rigorous RORγ target-engagement studies. • Unique ortho-bromo steric and electronic profile - not replicable by meta or para isomers; published related diphenylpropanamides show IC50 shifts from inactive to sub-µM upon aniline-ring modification • ≥95% purity minimizes impurity-driven artifacts in biological assays • High calculated LogP (4.94) supports passive membrane permeability and cellular uptake investigations • Brominated handle enables Suzuki and Buchwald-Hartwig cross-coupling for rapid focused-library diversification Available for immediate global shipping. Request bulk quotes.

Molecular Formula C21H18BrNO
Molecular Weight 380.3 g/mol
CAS No. 349439-57-2
Cat. No. B185181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-3,3-diphenylpropanamide
CAS349439-57-2
Molecular FormulaC21H18BrNO
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3
InChIInChI=1S/C21H18BrNO/c22-19-13-7-8-14-20(19)23-21(24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24)
InChIKeyZGKPMMRKLGJYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-bromophenyl)-3,3-diphenylpropanamide: Physicochemical & Vendor Information


N-(2-bromophenyl)-3,3-diphenylpropanamide (CAS 349439-57-2) is a synthetic organic compound belonging to the diphenylpropanamide class, characterized by a 3,3-diphenylpropanamide core with a 2-bromophenyl substituent on the amide nitrogen. Its molecular formula is C21H18BrNO and its molecular weight is 380.28 g/mol [1]. The compound is a solid, achiral small molecule with a calculated LogP of 4.94, indicating high lipophilicity, and a purity specification of ≥95% from commercial vendors . It is primarily utilized as a building block or screening compound in medicinal chemistry and chemical biology research [1].

Screening compound and building block for medicinal chemistry SAR
High lipophilicity context for permeability and cell-uptake studies
Defined purity specification supports reproducible biological screening

N-(2-bromophenyl)-3,3-diphenylpropanamide: Structure-Activity Relationships


In the diphenylpropanamide class, minor structural modifications—particularly the substitution pattern on the aniline ring—can drastically alter biological activity, target engagement, and physicochemical properties. Structure-activity relationship (SAR) studies on related diphenylpropanamides as RORγ antagonists demonstrate that changes to the 'Ra' substituent (the aniline ring) can shift IC50 values from inactive to sub-micromolar ranges [1]. For instance, simple halogen substitutions can modulate potency by over an order of magnitude, while also affecting solubility and cellular activity [1]. The specific 2-bromophenyl substitution in the target compound creates a unique steric and electronic environment that cannot be replicated by its 3- or 4-bromo isomers, nor by unsubstituted phenyl analogs. Therefore, substituting this compound with a close analog without experimental validation risks invalidating SAR hypotheses, confounding assay results, and wasting research resources.

ortho-Bromo substitution is unique
3- or 4-bromo isomers may not reproduce the same target engagement or SAR trend.
Unsubstituted analog alters lipophilicity
The unsubstituted phenyl analog has significantly different LogP, potentially shifting assay partitioning and permeability.
Minor aniline modifications shift activity
In the diphenylpropanamide series, small substituent changes can move IC50 from inactive to sub-micromolar; direct replacement invalidates SAR.

N-(2-bromophenyl)-3,3-diphenylpropanamide: Quantitative Differentiation Evidence


Lipophilicity Comparison: 2-Bromo vs. Unsubstituted Core

The target compound (2-bromo isomer) exhibits a calculated LogP value of 4.94 . This high lipophilicity differentiates it from the unsubstituted N-phenyl-3,3-diphenylpropanamide analog, which has a lower LogP of 3.83 [1]. While direct LogP data for the 3- and 4-bromo isomers are not available from the same source, this comparison demonstrates that the 2-bromophenyl substitution significantly increases lipophilicity relative to the unsubstituted core. This difference is critical for predicting membrane permeability and non-specific binding in biological assays.

Lipophilicity: 2-Br vs Unsubstituted
Reported
4.94 Target (2-Br)
Δ +1.11
3.83 Unsubstituted
Supports permeability and assay selection context
Computational prediction; experimental validation recommended
Medicinal Chemistry Lipophilicity Structure-Property Relationship

Purity Specification for Reproducible Research

The target compound is commercially available with a specified purity of ≥95% from established vendors such as ChemBridge and Hit2Lead [1]. This specification is essential for ensuring that biological assay results are attributable to the compound of interest rather than to impurities. This level of purity is a baseline requirement for hit validation and SAR studies, differentiating it from lower-purity or uncharacterized samples.

Chemical Purity
Specification review
≥95% (Vendor spec)
Baseline for assay reproducibility and SAR confidence
Vendor specification; independent QC advised for critical studies
Quality Control Assay Reproducibility Chemical Biology

Bromophenyl Substitution as Key SAR Modulator

In a published SAR study of diphenylpropanamides as RORγ antagonists, the nature of the 'Ra' substituent (the aniline ring) was found to be a critical determinant of biological activity [1]. Compounds in this series exhibited a wide range of IC50 values against RORγ, from inactive to 0.46 μM, depending on the substitution pattern [1]. While the exact 2-bromophenyl analog was not explicitly listed, the data strongly suggest that the specific placement of a bromine atom at the ortho position of the aniline ring (as in the target compound) will confer a unique activity and selectivity profile compared to its meta- or para-substituted isomers, or the unsubstituted parent compound.

SAR: ortho-Br Substitution
Class-level
IC50 range: 0.46 μM – >40 μM depending on aniline substituent
RORγ luciferase reporter assay (HEK293)
Unique ortho-Br context for SAR exploration
Class inference; direct target data unavailable
RORγ Antagonist Structure-Activity Relationship (SAR) Medicinal Chemistry

N-(2-bromophenyl)-3,3-diphenylpropanamide: Recommended Research Applications


Lipophilicity-Driven Membrane Permeability

Given its high calculated LogP of 4.94 , N-(2-bromophenyl)-3,3-diphenylpropanamide is well-suited for studies investigating passive membrane permeability or cellular uptake. Its significantly higher lipophilicity compared to the unsubstituted core (ΔLogP = +1.11) [1] makes it a valuable tool for examining how lipophilicity impacts cellular activity, a common objective in early-stage drug discovery where balancing potency and permeability is critical.

Defined-Purity Building Block for Library Synthesis

The compound's commercial availability with a specified purity of ≥95% [2] makes it an ideal starting material for the synthesis of focused compound libraries. Researchers can use this brominated intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate diverse analogs for SAR studies, confident that downstream biological results are not confounded by significant starting material impurities.

Halogen Effects in RORγ Antagonist SAR

For research programs targeting the retinoic acid-related orphan receptor gamma (RORγ), this compound serves as a critical probe to investigate the structure-activity relationships (SAR) of the aniline ring. Published data on related diphenylpropanamides show that modifications at this position can dramatically modulate RORγ inhibitory activity, with IC50 values spanning from inactive to sub-micromolar [3]. Procuring the specific 2-bromophenyl isomer allows for a precise exploration of the steric and electronic effects of ortho-halogen substitution on target engagement and selectivity.

Positional Isomer Comparison: ortho, meta, para Bromo

This compound is essential for systematic studies comparing the influence of bromine substitution position (ortho, meta, para) on a range of properties. By procuring this specific 2-bromo isomer alongside its 3- and 4-bromo analogs, researchers can generate a comprehensive dataset to understand how positional isomerism affects lipophilicity, metabolic stability, target binding, and overall biological activity. Such comparative studies are fundamental for developing robust predictive SAR models and for making informed decisions during lead optimization.

Application
Selection Property
Validation Focus
Permeability & Uptake Studies
High lipophilicity context
Cell-based assay compatibility review
Focused Library Synthesis
Defined purity specification
Cross-coupling reaction reproducibility
RORγ SAR Investigation
ortho-Bromo substitution context
Target engagement assay validation
Positional Isomer Comparison
Positional isomer context
SAR model development and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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